5-(benzo[d]thiazol-2-yl)-2-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-12-7-6-9(8-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIJNZJXLMCTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 5 Benzo D Thiazol 2 Yl 2 Methoxyaniline and Its Analogues
Established and Novel Synthetic Pathways to the Benzothiazole-Aniline Core
The construction of the fundamental benzothiazole-aniline structure can be accomplished through several established and innovative synthetic routes. These methods primarily focus on the formation of the benzothiazole (B30560) ring system and the incorporation or subsequent modification of the aniline (B41778) moiety.
Cyclization Reactions for Benzothiazole Formation (e.g., Jacobson Synthesis, Azo Coupling Routes)
Jacobson Synthesis: A prominent method for the synthesis of 2-arylbenzothiazoles, including aniline-substituted derivatives, is the Jacobson cyclization of thiobenzanilides. nih.gov This reaction typically involves the oxidative cyclization of a thiobenzanilide (B1581041) precursor. For the synthesis of analogues of 5-(benzo[d]thiazol-2-yl)-2-methoxyaniline, a common route starts with the reaction of a substituted aniline with a nitrobenzoyl chloride to form a nitro-N-phenyl benzamide. google.com This intermediate is then treated with Lawesson's reagent to yield the corresponding 4-nitro-N-phenylthiobenzamide. google.com The subsequent cyclization is often achieved using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution to furnish the 2-(nitrophenyl)benzothiazole. google.com Finally, a reduction of the nitro group, commonly via catalytic hydrogenation with palladium on carbon (Pd/C), yields the desired 2-(aminophenyl)benzothiazole. google.com
A specific example is the synthesis of various 2-(4-aminophenyl)benzothiazoles, where the Jacobson cyclization of nitro-substituted thiobenzanilides is a key step, followed by the reduction of the nitro group. nih.gov
Azo Coupling Routes: Azo coupling reactions provide another avenue to link a benzothiazole core with an aniline moiety. This method typically involves the diazotization of an amino-substituted benzothiazole, followed by coupling with an aniline derivative. For instance, new azo dye compounds have been synthesized from 2-aminobenzothiazole (B30445), which is first diazotized and then reacted with substituted phenols or anilines. researchgate.net This approach allows for the introduction of the aniline group at a later stage of the synthesis. The reaction of 2-aminobenzothiazole with substituted anilines in the presence of a diazotizing agent can lead to the formation of a diazoamino compound, which can then rearrange to the corresponding aminoazobenzothiazole.
Aniline Functionalization and Substitution Strategies
Once the 2-(aminophenyl)benzothiazole core is established, the aniline moiety can be further functionalized to introduce a variety of substituents. The amino group itself is a versatile handle for numerous chemical transformations. It can undergo acylation to form amides, reaction with isothiocyanates to yield thiourea (B124793) derivatives, and can be converted into a variety of other functional groups. researchgate.netijpsr.com
Furthermore, the aromatic ring of the aniline can be subjected to electrophilic substitution reactions to introduce substituents. The position of these substituents is directed by the activating amino group. For example, halogenation, nitration, and sulfonation can be performed on the aniline ring, with the specific conditions dictating the regioselectivity. The synthesis of a series of 2-(4-aminophenyl)benzothiazoles with substituents on the phenyl ring has been reported, highlighting the feasibility of this approach. nih.govacs.org
| Starting Material | Reagent(s) | Product | Reference |
| 2-Aminobenzothiazole | m-Nitrobenzaldehyde | Schiff base | researchgate.net |
| 2-Aminobenzothiazole | p-Chlorophenylisothiocyanate | Thiourea derivative | researchgate.net |
| 2-Aminobenzothiazole | Succinic anhydride | Carboxylic acid derivative | researchgate.net |
| 2-Aminobenzothiazole | Chloroacetyl chloride | Amide derivative | researchgate.net |
Microwave-Assisted and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzothiazole derivatives. These reactions often proceed with significantly reduced reaction times and improved yields compared to conventional heating methods.
Green chemistry principles are also being increasingly applied to the synthesis of benzothiazoles. This includes the use of environmentally benign solvents, such as ionic liquids, and the development of catalyst-free reaction conditions. ijpsr.com The use of ionic liquids as reaction media can enhance reaction rates and facilitate product recovery. ijpsr.com These approaches not only reduce the environmental impact of the synthesis but also often lead to more efficient and economical processes.
Advanced Catalytic Systems for Targeted Synthesis
The development of advanced catalytic systems has revolutionized the synthesis of complex organic molecules, including benzothiazole derivatives. These catalysts offer high efficiency, selectivity, and functional group tolerance, enabling the synthesis of a wide range of analogues.
Metal-Catalyzed Coupling Reactions in Benzothiazole Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis of benzothiazoles.
Palladium-catalyzed reactions have been employed for the intramolecular C-H functionalization/C-S bond formation to construct the benzothiazole ring. For instance, the cyclization of N-arylcyanothioformamides to 2-cyanobenzothiazoles can be achieved using a palladium catalyst in conjunction with a copper co-catalyst. mdpi.com
Copper-catalyzed reactions are also widely used. For example, the condensation of 2-aminobenzenethiols with nitriles to form 2-substituted benzothiazoles can be efficiently catalyzed by copper. organic-chemistry.org
Nickel-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-based systems for the synthesis of 2-arylbenzothiazoles.
| Catalyst System | Reactants | Product | Reference |
| PdCl2/CuI | N-Arylcyanothioformamide | 2-Cyanobenzothiazole | mdpi.com |
| Copper catalyst | 2-Aminobenzenethiol, Nitrile | 2-Substituted benzothiazole | organic-chemistry.org |
Organocatalysis and Biocatalysis in Derivative Preparation
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild conditions. In the context of benzothiazole synthesis, organocatalysts can be used to facilitate cyclization reactions. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used to promote the intramolecular cyclization of thioformanilides to yield 2-arylbenzothiazoles. organic-chemistry.org This method offers a metal-free alternative to traditional approaches.
Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective approach to chemical synthesis. While less common than metal or organocatalysis, biocatalytic methods for benzothiazole synthesis are being explored. For instance, the use of Acacia concinna as a biocatalyst in the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes has been reported to be an eco-friendly method.
Synthesis of Key Intermediates and Precursors for this compound
The construction of this compound can be approached through several synthetic routes, primarily involving the formation of the benzothiazole ring from a suitably substituted aniline precursor. A plausible and efficient strategy involves the initial synthesis of a functionalized 2-methoxyaniline, which is then elaborated to form the benzothiazole heterocycle.
A key precursor for this synthesis is an aniline derivative with appropriate functional groups at the 2-methoxy and 5-positions. A common method for the formation of 2-substituted benzothiazoles is the reaction of a corresponding aniline with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, such as bromine, in acetic acid. This approach, known as the Hugershoff reaction, directly introduces the benzothiazole ring onto the aniline scaffold.
Alternatively, a well-established route to 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with a substituted benzaldehyde. nih.govresearchgate.net For the synthesis of the target molecule, this would necessitate the preparation of 4-methoxy-3-aminobenzaldehyde as a key intermediate. The synthesis of substituted 4-aminobenzaldehydes from anilines has been reported, providing a viable pathway to this precursor. rsc.org The subsequent condensation with 2-aminothiophenol would yield the desired this compound.
Another strategic approach involves the synthesis of a nitro-substituted precursor, which can then be reduced to the final aniline. For instance, the reaction of 2-aminothiophenol with 4-methoxy-3-nitrobenzaldehyde (B1298851) would produce 2-(4-methoxy-3-nitrophenyl)benzo[d]thiazole. Subsequent reduction of the nitro group, for example through catalytic hydrogenation using palladium on carbon (Pd/C), would afford the target compound, this compound. google.com The synthesis of the required 4-methoxy-3-nitrobenzaldehyde can be achieved from commercially available starting materials through standard nitration and formylation reactions.
A related synthetic strategy for a structurally analogous compound, 5-(ethylsulfonyl)-2-methoxyaniline, has been developed starting from 4-methoxybenzene-1-sulfonyl chloride. nih.gov This multi-step synthesis involves the introduction of a nitro group and subsequent reduction to the aniline, demonstrating a viable method for functionalizing the 5-position of a 2-methoxyaniline derivative. This methodology could be adapted for the introduction of a group that can be subsequently converted into the benzothiazole ring.
The following table summarizes key intermediates and their potential synthetic routes:
| Intermediate | Precursor(s) | Reagents and Conditions | Reference(s) |
| 2-Amino-6-methoxybenzothiazole | p-Anisidine, Potassium thiocyanate | Bromine, Acetic acid | sphinxsai.com |
| 2-(4-Methoxyphenyl)benzo[d]thiazole | 2-Aminothiophenol, 4-Methoxybenzaldehyde | Microwave irradiation, solvent-free | nih.govresearchgate.net |
| 5-(Ethylsulfonyl)-2-methoxyaniline | 4-Methoxybenzene-1-sulfonyl chloride | 1. Na2SO3, NaHCO3; 2. EtI; 3. HNO3; 4. H2, Pd/C | nih.gov |
| 2-(4-Aminophenyl)benzothiazoles | Substituted anilines, Nitrobenzoyl chlorides | 1. Pyridine or SOCl2; 2. Lawesson's reagent; 3. K3Fe(CN)6, NaOH; 4. H2, Pd/C | google.com |
| 2-Aminobenzothiazoles | Haloanilines, Thiocarbamoyl chloride | Mild conditions | researchgate.net |
Derivatization and Analog Synthesis of Substituted Benzothiazole-Aniline Systems
The derivatization of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new chemical entities with potentially enhanced biological activities. The amino group of the aniline moiety and the benzothiazole ring itself are primary sites for chemical modification.
The amino group can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions. For instance, reaction with acid chlorides or anhydrides can furnish a series of N-acylated derivatives. nih.gov Reductive amination with aldehydes or ketones provides access to N-alkylated analogs. Furthermore, the amino group can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce a wide range of aryl or heteroaryl substituents.
Modification of the benzothiazole ring can be achieved by utilizing substituted 2-aminothiophenols in the initial condensation step. This allows for the introduction of various substituents, such as halogens, alkyl, or alkoxy groups, onto the benzo part of the benzothiazole system. A variety of substituted 2-aminobenzothiazoles have been synthesized from the corresponding anilines, which can then be further functionalized. nih.govresearchgate.net
Solid-phase synthesis has also been employed to create libraries of 2-aminobenzothiazoles, demonstrating a high-throughput approach to analog generation. nih.govnih.gov This methodology allows for the rapid assembly of diverse structures by attaching the benzothiazole scaffold to a solid support and subsequently introducing various building blocks.
The synthesis of 2-(2'-aminophenyl)benzothiazole derivatives has also been explored, offering another avenue for creating structural analogs. mdpi.com These compounds can be functionalized at the amino group or on the benzothiazole ring to generate a library of related molecules.
The following table presents examples of derivatization and analog synthesis strategies for substituted benzothiazole-aniline systems:
| Derivative/Analog Class | Synthetic Approach | Key Reagents/Intermediates | Reference(s) |
| N-Acyl-2-anilinobenzothiazoles | Acylation of 2-aminobenzothiazoles | Acid chlorides, Anhydrides | nih.gov |
| 6-Substituted 2-aminobenzothiazoles | Cyclization of substituted anilines | Potassium thiocyanate, Bromine | sphinxsai.com |
| 2-(Substituted-phenyl)benzothiazoles | Condensation reaction | Substituted benzaldehydes, 2-Aminothiophenol | mdpi.com |
| 2-Aminobenzothiazole libraries | Solid-phase synthesis | Resin-bound acyl-isothiocyanate, Anilines | nih.gov |
| 2-(2'-Phosphorylaminophenyl)benzothiazoles | Phosphorylation of 2-(2'-aminophenyl)benzothiazole | Phosphorus oxychloride or thiophosphoryl chloride | mdpi.com |
Advanced Spectroscopic and Structural Elucidation Research of 5 Benzo D Thiazol 2 Yl 2 Methoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms in the 5-(benzo[d]thiazol-2-yl)-2-methoxyaniline structure can be achieved.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the protons on the benzothiazole (B30560) ring, the methoxyaniline ring, the amine group, and the methoxy (B1213986) group. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents on each aromatic ring.
The protons on the benzothiazole moiety are typically found in the downfield aromatic region (δ 7.0–8.5 ppm). Similarly, the three protons on the substituted aniline (B41778) ring will appear in the aromatic region, with their specific shifts influenced by the electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups. The amine protons themselves often appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The methoxy group protons are expected to be the most upfield, appearing as a sharp singlet. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (Benzothiazole) | 7.20 - 8.10 | Multiplet (m) |
| Aromatic (Aniline) | 6.80 - 7.50 | Multiplet (m) |
| Amine (-NH₂) | 4.5 - 5.5 (broad) | Singlet (s) |
Note: Predicted values are based on typical shifts for benzothiazole and methoxyaniline moieties. rsc.orgrsc.orgnih.gov
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Given the asymmetry of this compound, a total of 14 distinct signals are expected: 12 for the aromatic carbons of the two fused ring systems, one for the methoxy carbon, and one for the imine-like carbon of the thiazole (B1198619) ring.
The chemical shifts of the carbon atoms are highly characteristic. The carbon atom of the thiazole ring (C=N) is significantly deshielded and appears far downfield. Aromatic carbons typically resonate between 110 and 155 ppm, with those attached to heteroatoms (O, N, S) showing distinct shifts. The methoxy carbon signal is expected in the upfield region around 55-60 ppm. rsc.orgmdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (Thiazole) | 160 - 170 |
| C-O, C-N, C-S (Aromatic) | 135 - 155 |
| C-H, C-C (Aromatic) | 110 - 135 |
Note: Predicted values are based on typical shifts for benzothiazole and methoxyaniline moieties. rsc.orgmdpi.com
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle. slideshare.net Techniques like COSY, HSQC, and HMBC establish correlations between nuclei, confirming the structural assignment. nih.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms ('H-¹H correlations). It would be used to trace the connectivity of protons within the benzothiazole ring system and separately within the methoxyaniline ring. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to ('H-¹³C one-bond correlations). It allows for the unambiguous assignment of each protonated carbon by linking the known ¹H chemical shifts to their corresponding ¹³C signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary (non-protonated) carbons and for linking the different fragments of the molecule. For instance, HMBC correlations would be expected from the aniline ring protons to the thiazole C=N carbon, confirming the connection point between the two main structural units. science.gov
Vibrational Spectroscopic Investigations: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.net The spectra arise from the vibrations of molecular bonds, and specific bonds exhibit characteristic absorption or scattering frequencies.
For this compound, key vibrational modes would confirm the presence of the amine, methoxy, and benzothiazole functionalities.
N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The C=N stretching of the thiazole ring and the C=C stretching vibrations of the aromatic rings are expected in the 1500-1650 cm⁻¹ region.
C-O Stretching: The aryl ether C-O bond of the methoxy group gives rise to a strong, characteristic band, typically around 1230-1270 cm⁻¹ (asymmetric stretch) and 1020-1060 cm⁻¹ (symmetric stretch).
C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiazole ring are generally weaker and appear in the fingerprint region, often around 700-800 cm⁻¹. researchgate.netresearchgate.net
Table 3: Predicted IR/Raman Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |
| Aromatic/Thiazole | C=C, C=N Stretch | 1500 - 1650 |
| Methoxy (-OCH₃) | C-O Stretch | 1230 - 1270 |
Note: These are characteristic frequency ranges for the specified functional groups. rsc.orgresearchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. libretexts.org The spectrum is dictated by the molecule's conjugated system. The extensive π-system of this compound, which spans both aromatic rings, is expected to result in strong UV absorption.
Mass Spectrometric Approaches for Molecular Formula and Fragmentation Pathway Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula (C₁₄H₁₂N₂OS).
In addition to providing the molecular weight, the fragmentation pattern observed in the mass spectrum offers valuable structural information. When the molecule is ionized (e.g., by electron impact), the resulting molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pathways can help confirm the connectivity of the different parts of the molecule.
For this compound, key fragmentation pathways would likely include:
Cleavage of the central C-C bond: Scission of the bond connecting the benzothiazole and aniline rings, leading to fragment ions corresponding to each ring system.
Loss of a methyl radical: The methoxy group can easily lose its methyl group (•CH₃), resulting in a prominent [M-15]⁺ peak. mdpi.com
Fragmentation of the benzothiazole ring: The benzothiazole nucleus can undergo characteristic ring cleavage, often involving the loss of HCN or sulfur-containing fragments. nih.gov
Analysis of these fragmentation patterns provides corroborating evidence for the structure determined by NMR and vibrational spectroscopy. arkat-usa.org
Despite a comprehensive search for crystallographic data, no specific X-ray crystallographic studies for the compound this compound have been found in the available scientific literature and crystallographic databases.
Consequently, the generation of an article detailing the solid-state molecular architecture and intermolecular interactions of this specific compound, as requested by the user, is not possible at this time. The required experimental data, which would form the basis for discussing crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular forces, is not publicly available.
While crystallographic studies on related benzothiazole derivatives exist, this information is not transferable to the specific molecular arrangement and crystal packing of this compound. The precise substitution pattern on the aniline ring significantly influences the electronic distribution, molecular conformation, and the potential for intermolecular interactions, making a direct comparison with other structures inappropriate and scientifically unsound.
Therefore, the section on "X-ray Crystallographic Studies for Solid-State Molecular Architecture and Intermolecular Interactions" cannot be written.
Computational Chemistry and Theoretical Investigations of 5 Benzo D Thiazol 2 Yl 2 Methoxyaniline
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of benzothiazole (B30560) derivatives. nih.govresearchgate.net These methods are employed to determine the molecule's three-dimensional geometry, electronic distribution, and spectroscopic properties. researchgate.netnih.gov
DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are utilized to optimize the molecular structure of benzothiazole compounds, ensuring the identification of the most stable energetic conformation. researchgate.netscispace.com The optimized geometry is crucial for understanding structural parameters like bond lengths, bond angles, and dihedral angles. nih.gov For instance, studies on related molecules like 2-(4-methoxyphenyl)benzo[d]thiazole have demonstrated a strong correlation between DFT-calculated geometries and experimental X-ray diffraction data. researchgate.netmdpi.com
A primary output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and will exhibit higher chemical reactivity. researchgate.net These calculations allow for the prediction of sites susceptible to electrophilic and nucleophilic attack, guiding further chemical modifications. mdpi.com
Vibrational frequency analysis is another critical aspect of DFT studies. Calculated vibrational spectra (e.g., FT-IR) are often compared with experimental data to confirm the molecular structure. scispace.commdpi.com A good agreement between theoretical and experimental frequencies validates the computational model used. researchgate.net
Table 1: Representative DFT-Calculated Parameters for a Benzothiazole Derivative (Note: Data presented is for the related compound 2-(4-methoxyphenyl)benzo[d]thiazole as a representative example of parameters derived from DFT calculations.)
| Parameter | Method/Basis Set | Calculated Value |
|---|---|---|
| HOMO Energy | B3LYP/6-311G(d,p) | -5.85 eV |
| LUMO Energy | B3LYP/6-311G(d,p) | -1.54 eV |
| Energy Gap (ΔE) | B3LYP/6-311G(d,p) | 4.31 eV |
This table is generated based on findings for similar benzothiazole structures to illustrate the type of data obtained from DFT calculations. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interaction Dynamics
Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of 5-(benzo[d]thiazol-2-yl)-2-methoxyaniline and its interaction with biological targets over time. nih.gov Unlike static methods, MD simulations provide insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex, which are crucial for understanding the mechanism of action. nih.govnih.gov
Conformational analysis is a key application of MD. For flexible molecules like benzothiazole derivatives, it is important to understand the range of shapes (conformers) they can adopt in a solution or within a binding pocket. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify low-energy, stable conformations that are likely relevant for biological activity. mdpi.commdpi.com
In the context of drug design, MD simulations are frequently performed on a ligand-protein complex previously identified through molecular docking. nih.gov These simulations assess the stability of the binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the predicted orientation. nih.govfip.org Conversely, large fluctuations might indicate an unstable interaction. fip.org
Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible or rigid during the interaction. fip.org MD simulations also allow for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The persistence of these interactions throughout the simulation provides strong evidence for a favorable binding mode. nih.gov
Structure-Activity Relationship (SAR) Modeling Methodologies and Pharmacophore Development
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the biological activity of a chemical series. researchgate.net For benzothiazole derivatives, SAR involves systematically modifying the chemical structure and observing the effect on a specific biological endpoint, such as enzyme inhibition or receptor binding affinity. nih.gov
SAR studies on benzothiazolone-based ligands have shown that structural modifications to different parts of the molecule can significantly impact activity and selectivity. nih.gov For example, altering the length of a linker chain between the benzothiazole core and another functional group, or introducing various substituents on the aromatic rings, can fine-tune the compound's interaction with its biological target. nih.gov These studies provide crucial insights into which molecular features are essential for activity.
Building on SAR, QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. researchgate.net For benzothiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to create predictive models for anti-mycobacterial activity, helping to rationalize the SAR and guide the design of more potent analogs. nih.gov
Pharmacophore modeling is another key methodology. A pharmacophore represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. mdpi.com Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to rapidly screen large chemical databases to identify novel scaffolds that may exhibit the desired biological activity. mdpi.com
Molecular Docking and Virtual Screening for Predictive Binding Studies with Biological Macromolecules
Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand, such as this compound, to the active site of a biological macromolecule, typically a protein or DNA. nih.govresearchgate.net This method computationally places the ligand into the binding site in various orientations and conformations and scores these poses based on a scoring function that estimates the binding energy. hilarispublisher.com
For benzothiazole derivatives, docking studies have been instrumental in exploring their potential as inhibitors for a wide range of targets, including enzymes like the Human Epidermal growth factor receptor (HER), DNA, and cyclooxygenase-2 (COX-2). nih.govnih.govresearchgate.net The results of docking simulations provide a detailed 3D model of the ligand-target complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that are responsible for binding. mdpi.comnih.gov The predicted binding affinity, often expressed as a docking score or free energy of binding (ΔG), helps in ranking compounds and prioritizing them for experimental testing. hilarispublisher.com
Table 2: Representative Molecular Docking Results for Benzothiazole Derivatives Against Various Targets (Note: This table presents illustrative data from studies on different benzothiazole compounds to show typical outputs of docking studies.)
| Compound Type | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Benzothiazole-Schiff base Metal Complex | DNA | 1BNA | -7.239 |
| Benzothiazole-Hydroxamic Acid Hybrid | HDAC8 | 1T69 | -9.46 |
This table is compiled from findings on various benzothiazole derivatives to exemplify the data generated in molecular docking studies. nih.govhilarispublisher.comnih.gov
Virtual screening is an extension of molecular docking used to search large libraries of chemical compounds for potential new drug candidates. nih.govuran.ua In a typical virtual screening workflow, thousands to millions of compounds are docked against a specific protein target, and those with the best predicted binding affinities are selected for further investigation. nih.gov This approach significantly accelerates the early stages of drug discovery by enriching the pool of compounds for experimental screening with those most likely to be active. nih.gov
Exploration of Chemical Reactivity and Functionalization of the 5 Benzo D Thiazol 2 Yl 2 Methoxyaniline Scaffold
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) and Thiazole (B1198619) Rings
The susceptibility of the 5-(benzo[d]thiazol-2-yl)-2-methoxyaniline scaffold to aromatic substitution is dictated by the directing effects of its constituent functional groups.
Electrophilic Aromatic Substitution (EAS): The aniline (B41778) portion of the molecule is highly activated towards electrophilic attack due to the strong electron-donating nature of both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. These groups are ortho- and para-directing. Given that the para position to the amino group is occupied by the benzothiazole (B30560) substituent, and the ortho position to the methoxy group is also blocked, electrophilic attack is predicted to occur at the positions ortho to the amino group (C4 and C6) and ortho to the methoxy group (C1 and C3). The -NH₂ group is a more potent activating group than -OCH₃, making the positions ortho to it particularly reactive.
Common electrophilic substitution reactions include:
Halogenation: Reaction with bromine water, for instance, can lead to poly-substitution on the activated aniline ring. byjus.com To achieve mono-substitution, the reactivity of the amino group can be tempered by converting it into an amide (acetylation), which also provides steric hindrance, favoring substitution at the para-position relative to the amide. chemistrysteps.com
Nitration and Sulfonation: These reactions typically require strongly acidic conditions, which can protonate the basic amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺). This complicates the reaction and may require the use of a protecting group on the amine to achieve the desired regioselectivity.
The benzothiazole ring itself is generally less reactive towards electrophiles than the aniline ring. The thiazole moiety is electron-withdrawing, deactivating the fused benzene ring towards electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common on this scaffold as it lacks the necessary combination of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. For an SNAr reaction to occur, the molecule would typically need to be modified first, for example, by introducing a halide onto one of the aromatic rings that is also activated by a nitro group.
Metal-Catalyzed Cross-Coupling Strategies for Derivatization
Metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the this compound core. These reactions typically require the presence of a halide or triflate on the aromatic scaffold to act as the electrophilic partner.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an aryl halide. A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new aryl substituents. The nitrogen atom of the benzothiazole ring can coordinate to the palladium catalyst, potentially facilitating the reaction, even for sterically hindered substrates. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This provides a route to introduce alkenyl side chains onto the benzothiazole or aniline rings. The reaction is typically carried out in the presence of a base and a palladium catalyst. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper(I) complexes. wikipedia.orgorganic-chemistry.org It is an effective method for introducing alkynyl moieties, which can serve as handles for further transformations or as components in conjugated materials.
The table below summarizes representative conditions for these cross-coupling reactions as applied to related benzothiazole systems.
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base/Solvent | Typical Yield | Reference |
| Suzuki Coupling | 2-(2'-Bromo-aryl)benzothiazole | Arylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ / Toluene, H₂O | Good to Excellent | nih.gov |
| Heck Reaction | Iodobenzene | Styrene | PdCl₂ | KOAc / Methanol | High | wikipedia.org |
| Sonogashira Coupling | Iodobenzene | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | High | wikipedia.orgnortheastern.edu |
Oxidative and Reductive Transformations of Key Functional Groups
The functional groups within this compound are susceptible to various oxidative and reductive transformations.
Reductive Transformations: The synthesis of the title compound often proceeds via the reduction of a nitro precursor, specifically 5-(benzo[d]thiazol-2-yl)-2-methoxy-1-nitrobenzene. This transformation is a fundamental step in aromatic chemistry.
Nitro Group Reduction: The nitro group (-NO₂) can be readily reduced to the primary amine (-NH₂) using a variety of reagents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl). nih.gov
Oxidative Transformations: The scaffold possesses several sites that can undergo oxidation.
Aniline Oxidation: The primary amino group can be oxidized. Metabolic oxidation of related 2-(4-aminophenyl)benzothiazoles has been shown to produce N-hydroxylated derivatives. acs.org
Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized. While stable under many conditions, strong oxidizing agents can potentially convert the sulfide (B99878) to a sulfoxide (B87167) or sulfone. In some cases, harsh oxidative conditions using reagents like magnesium monoperoxyphthalate can even lead to the cleavage of the thiazole ring. scholaris.caresearchgate.net
Oxidative Cyclization: The synthesis of the benzothiazole core itself is often an oxidative process, typically involving the condensation and subsequent oxidation of an aminothiophenol with an aldehyde or other precursor. nih.govmdpi.com Photocatalytic methods using an initial oxidation at the sulfur atom of a thioamide precursor have also been developed. thieme-connect.com
Functional Group Interconversions and Modifications of the Methoxy and Aniline Moieties
The methoxy and aniline groups are key handles for further derivatization through functional group interconversions.
Modifications of the Aniline Moiety: The primary aromatic amine is a versatile functional group that can be readily converted into numerous other functionalities.
Acylation: The aniline can be acylated with acid chlorides or anhydrides to form stable amides. This is often used as a protecting group strategy to moderate the activating effect of the amine during electrophilic substitution. chemistrysteps.com
Diazotization and Sandmeyer Reactions: Treatment of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields a diazonium salt (-N₂⁺). organic-chemistry.org This intermediate is highly valuable as the dinitrogen group is an excellent leaving group and can be displaced by a wide range of nucleophiles in copper(I)-catalyzed Sandmeyer reactions. masterorganicchemistry.comwikipedia.org This allows for the introduction of halides (Cl, Br), cyanide (-CN), and hydroxyl (-OH) groups. organic-chemistry.org
Modifications of the Methoxy Moiety:
Ether Cleavage: The methyl ether of the methoxy group can be cleaved to reveal a phenol (B47542) (-OH) using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol provides a new site for functionalization, for example, through O-alkylation or esterification.
The following table outlines key functional group interconversions starting from the aniline group.
| Starting Group | Reagents | Intermediate/Product Group | Reaction Name | Reference |
| -NH₂ (Aniline) | NaNO₂, HCl (0-5 °C) | -N₂⁺Cl⁻ (Diazonium salt) | Diazotization | organic-chemistry.org |
| -N₂⁺Cl⁻ | CuCl | -Cl (Chloro) | Sandmeyer Reaction | wikipedia.org |
| -N₂⁺Cl⁻ | CuBr | -Br (Bromo) | Sandmeyer Reaction | wikipedia.org |
| -N₂⁺Cl⁻ | CuCN | -CN (Cyano) | Sandmeyer Reaction | wikipedia.org |
| -N₂⁺Cl⁻ | H₂O, Δ | -OH (Phenol) | Hydrolysis | organic-chemistry.org |
| -NH₂ (Aniline) | Acetic Anhydride | -NHCOCH₃ (Acetamide) | Acylation | chemistrysteps.com |
Complexation Chemistry with Transition Metals (e.g., Metal-Ligand Binding Studies)
The nitrogen atoms within the this compound structure, particularly the imine nitrogen of the thiazole ring and the exocyclic aniline nitrogen, are effective coordination sites for transition metals. This has led to extensive investigation of these compounds as ligands in coordination chemistry. mdpi.com
Often, the aniline group is first condensed with an aldehyde to form a Schiff base ligand, which provides a multidentate chelation environment. These ligands have been used to synthesize a variety of metal complexes with interesting structural and biological properties. nih.govpnrjournal.comuobaghdad.edu.iq
Coordination Modes: In many documented complexes, derivatives of 2-(aminophenyl)benzothiazole act as bidentate ligands, coordinating to the metal center through the N³ atom of the thiazole ring and the exocyclic amino nitrogen, forming a stable chelate ring. mdpi.commdpi.com Schiff base derivatives can offer additional coordination sites (e.g., a phenolic oxygen), leading to tridentate coordination.
Metal Complexes Synthesized: A range of transition metal complexes have been prepared and characterized.
Platinum(II) Complexes: Benzothiazole aniline derivatives have been used to synthesize platinum(II) complexes, which were investigated as potential anticancer agents. mdpi.comnih.govproquest.com
Zinc(II) Complexes: Luminescent zinc halide complexes with 2-(2-aminophenyl)benzothiazole have been reported, where the ligand coordinates in a chelate manner via two nitrogen atoms. mdpi.com
Cobalt(II), Nickel(II), and Others: The parent 2-(2'-aminophenyl)benzothiazole ligand has been used to form complexes with Co(II) and Ni(II). mdpi.com Schiff base derivatives have been used to complex a wider array of metals, including Mn(II), Fe(II), and Cu(II). researchgate.net
The table below provides examples of characterized metal complexes with related benzothiazole aniline ligands.
| Ligand Type | Metal Ion | Resulting Complex | Coordination Geometry | Reference |
| Benzothiazole Aniline (BTA) derivative | Platinum(II) | [Pt(L)Cl₂] type | Square Planar | mdpi.comproquest.com |
| 2-(2-Aminophenyl)benzothiazole | Zinc(II) | [Zn(L)Cl₂] | Tetrahedral | mdpi.com |
| BTA-Salen Schiff Base | Manganese(II) | [Mn(L)] | Not specified | researchgate.net |
| 2-(2-Aminophenyl)benzothiazole | Cobalt(II) | [Co(L)₂(PIC)₂] | Octahedral (proposed) | mdpi.com |
Applications in Advanced Materials Science Research
Research into Optoelectronic Properties and Phenomena
The optoelectronic properties of benzothiazole (B30560) derivatives are of significant interest due to their potential in light-emitting and light-sensing technologies. The specific arrangement of aromatic rings and heteroatoms in 5-(benzo[d]thiazol-2-yl)-2-methoxyaniline influences its interaction with light, leading to distinct absorption and emission characteristics.
While specific studies on the fluorescent behavior and quantum yield of this compound are not extensively documented in publicly available literature, research on analogous benzothiazole structures provides insights into its potential properties. The fluorescence in such compounds typically arises from the π-conjugated system of the benzothiazole ring. The quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the presence of electron-donating or electron-withdrawing groups. For instance, the methoxy (B1213986) (-OCH3) and aniline (B41778) (-NH2) groups in this compound are expected to act as electron-donating groups, which can influence the intramolecular charge transfer (ICT) characteristics and, consequently, the fluorescence quantum yield. Optimization of the quantum yield in related compounds often involves modifying the substituents on the benzothiazole core to fine-tune the electronic properties and minimize non-radiative decay pathways.
The design of novel light-emitting materials is a crucial aspect of developing advanced display and lighting technologies, such as organic light-emitting diodes (OLEDs). Benzothiazole derivatives are recognized for their potential as emitters or hosts in OLEDs due to their high thermal stability and good charge-transporting properties. Although specific data for this compound in OLED applications is limited, the general principles of material design suggest that its properties could be tailored for light emission. The characterization of such materials typically involves studying their electroluminescence spectra, determining their efficiency and brightness in a device configuration, and assessing their operational stability.
Development and Characterization of Fluorescent Probes and Chemosensors
Benzothiazole-based compounds are widely explored for their application as fluorescent probes and chemosensors due to their sensitivity to the local environment and their ability to interact with specific analytes. scilit.com The fluorescence of these molecules can be modulated by factors such as pH, polarity, and the presence of metal ions or other chemical species.
The design of a fluorescent probe based on this compound would likely involve the aniline group as a recognition site. This group can participate in hydrogen bonding or coordinate with metal ions, leading to a change in the fluorescent properties of the benzothiazole fluorophore. For example, upon binding to an analyte, a "turn-on" or "turn-off" fluorescent response can be observed, or a ratiometric shift in the emission wavelength may occur. The characterization of such probes involves detailed photophysical studies in the presence of various analytes to determine their selectivity, sensitivity, and detection limits. nih.gov
| Analyte Type | Sensing Mechanism | Potential Application |
| Metal Ions | Coordination with the aniline nitrogen and thiazole (B1198619) sulfur | Environmental monitoring, biological imaging |
| Anions | Hydrogen bonding interactions with the aniline group | Detection of biologically relevant anions |
| pH | Protonation/deprotonation of the aniline group | Intracellular pH sensing |
Investigative Studies in Organic Electronics and Photonics
The field of organic electronics utilizes the electronic properties of organic molecules to create devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic components. Thiazole-containing compounds, including benzothiazoles, are considered promising materials for these applications due to their electron-accepting nature and rigid, planar structures that can facilitate charge transport. nih.gov
Investigative studies in this area would focus on the charge carrier mobility, energy levels (HOMO and LUMO), and thin-film morphology of this compound. The methoxy and aniline substituents would play a crucial role in determining the electronic properties and intermolecular packing in the solid state. Theoretical calculations and experimental measurements would be employed to assess its potential as a p-type, n-type, or ambipolar semiconductor. In photonics, the non-linear optical properties of such molecules could also be explored for applications in optical switching and data storage.
Polymer Integration and Material Composite Research
To enhance the processability and mechanical properties of organic materials, they are often integrated into polymer matrices or used to form composite materials. The incorporation of this compound into a polymer could be achieved through blending or by chemically grafting it onto the polymer backbone.
Research in this area would investigate the compatibility of the molecule with different polymers and the effect of its incorporation on the optical and electronic properties of the resulting composite material. For example, dispersing the compound in a transparent polymer could lead to the development of fluorescent films for lighting or display applications. Furthermore, creating composites with conductive polymers could result in materials with tailored charge transport properties for use in electronic devices. The characterization of these composites would involve spectroscopic, microscopic, and electrical measurements to understand the structure-property relationships.
Molecular Biological Investigations and Mechanistic Studies of 5 Benzo D Thiazol 2 Yl 2 Methoxyaniline
In Vitro Enzyme Inhibition and Activation Research (e.g., Alpha-Glucosidase, PI3K)
No specific studies detailing the in vitro inhibitory or activation effects of 5-(benzo[d]thiazol-2-yl)-2-methoxyaniline on enzymes such as alpha-glucosidase or phosphoinositide 3-kinases (PI3K) were identified in the public domain. Research on other benzothiazole (B30560) derivatives has shown activity against various enzymes, but this cannot be attributed to the specific compound .
Receptor Binding and Ligand-Protein Interaction Studies (e.g., Hsp90 CTD)
There is no available research data from receptor binding assays or ligand-protein interaction studies specifically involving this compound. While some benzothiazole-based compounds have been investigated as inhibitors of targets like the C-terminal domain (CTD) of Heat shock protein 90 (Hsp90), no such studies have been published for this specific molecule.
Methodologies for Biological Target Identification and Validation
No literature was found describing the application of specific methodologies for the biological target identification or validation of this compound. General in silico and experimental methods are often used for novel compounds, but their application to this molecule has not been documented.
Mechanistic Pathways of Cellular Interaction (e.g., DNA Interaction, ROS Generation in in vitro models)
Specific experimental data on the mechanistic pathways of cellular interaction for this compound, such as its potential to interact with DNA or generate reactive oxygen species (ROS) in in vitro models, is not available in published scientific literature.
Emerging Research Directions and Future Perspectives for 5 Benzo D Thiazol 2 Yl 2 Methoxyaniline
Integration with Advanced Chemical Technologies and Automation
The synthesis and screening of novel derivatives of 5-(benzo[d]thiazol-2-yl)-2-methoxyaniline can be significantly enhanced by adopting advanced chemical technologies. Automated synthesis platforms, coupled with high-throughput screening (HTS), can accelerate the discovery of new bioactive compounds. These systems allow for the rapid generation of large libraries of analogues by systematically modifying the benzothiazole (B30560) or aniline (B41778) rings. For instance, automated parallel synthesis could be employed to react various precursors with the core structure to explore a wide chemical space efficiently.
Furthermore, microfluidic reactors offer precise control over reaction conditions such as temperature, pressure, and reaction time, leading to improved yields, purity, and the ability to perform reactions that are challenging at a larger scale. This technology can facilitate the optimization of synthetic routes for complex derivatives of the this compound core, enabling faster progression from design to biological evaluation.
Rational Design Principles for Novel Benzothiazole-Aniline Architectures
Rational drug design, guided by an understanding of structure-activity relationships (SAR), is crucial for optimizing the therapeutic potential of benzothiazole-aniline derivatives. researchgate.netiftmuniversity.ac.in Molecular modeling and computational docking studies are key tools in this process, allowing researchers to predict how modifications to the this compound structure will affect its binding to biological targets. nih.govnih.gov
For example, studies on related benzothiazole structures have shown that the introduction of specific substituents can enhance anticancer activity. nih.govmdpi.com The design of novel architectures might involve:
Bioisosteric Replacement: Replacing the methoxy (B1213986) group or modifying the substitution pattern on the aniline ring to improve pharmacokinetic properties or binding affinity.
Scaffold Hopping: Maintaining the key pharmacophoric features of the benzothiazole-aniline core while altering the central scaffold to discover novel intellectual property.
Fragment-Based Design: Using the benzothiazole-aniline moiety as a core fragment and building upon it with other chemical groups known to interact with a specific target.
Research has demonstrated that designing benzothiazole derivatives to act as inhibitors for specific enzymes, such as tubulin or Signal Transducer and Activator of Transcription 3 (STAT3), is a viable strategy. nih.govnih.gov Docking experiments can predict binding energies and interaction modes, guiding the synthesis of more potent and selective compounds. nih.gov
| Design Principle | Objective | Example Application |
| Targeted Substitutions | Enhance bioactivity and selectivity | Adding methyl or halogen groups to the aniline ring to increase antitumor activity. mdpi.com |
| Molecular Hybridization | Combine pharmacophores for synergistic effects | Fusing the benzothiazole-aniline core with other bioactive scaffolds like quinoline. nih.gov |
| Conformational Restriction | Improve binding affinity by reducing conformational flexibility | Introducing cyclic structures or rigid linkers to lock the molecule in an active conformation. |
| Metal Complexation | Create novel therapeutic or imaging agents | Conjugating benzothiazole-aniline derivatives with metals like platinum or manganese. mdpi.comnih.govnih.gov |
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The unique properties of the benzothiazole-aniline scaffold create numerous opportunities for interdisciplinary research.
In Chemical Biology , derivatives of this compound can be developed as chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, these molecules can be used to visualize cellular targets, identify protein-protein interactions, or elucidate mechanisms of action. Studies have shown that benzothiazole-aniline metal complexes can promote the production of reactive oxygen species (ROS) in tumor cells, highlighting their potential as tools for studying oxidative stress in cancer. nih.gov Furthermore, their ability to interact with DNA suggests potential applications in developing targeted genetic therapies or diagnostic agents. mdpi.comnih.gov
In Materials Science , the aromatic and heterocyclic nature of the core structure is advantageous for developing novel organic materials. Related benzothiazole structures are being explored for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.org The this compound core could be functionalized to tune its photophysical properties, leading to the development of new materials for electronic displays, sensors, or photodynamic therapy.
Unexplored Reactivity and Expanded Application Avenues for the Core Structure
While much research has focused on modifying the periphery of the benzothiazole-aniline scaffold, the inherent reactivity of the core structure itself presents avenues for exploration. The aniline nitrogen and the methoxy group are key functional handles for derivatization.
Future research could explore:
Novel Cyclization Reactions: Using the aniline and adjacent methoxy group to construct novel fused heterocyclic systems, potentially leading to compounds with entirely new pharmacological profiles.
C-H Activation: Direct functionalization of the aromatic C-H bonds on either the benzothiazole or aniline ring offers a more atom-economical way to create complex derivatives compared to traditional cross-coupling methods.
Polymerization: The bifunctional nature of the molecule could allow it to serve as a monomer for the synthesis of novel conductive or photoactive polymers.
Coordination Chemistry: The nitrogen atoms within the benzothiazole ring and the aniline group can act as ligands for a variety of metals. The synthesis of new transition metal complexes could yield catalysts, imaging agents, or metallodrugs with unique properties. nih.gov
Predictive Modeling and Artificial Intelligence in Compound Design and Activity Forecasting
The integration of predictive modeling and artificial intelligence (AI) is set to revolutionize the design of new benzothiazole-aniline derivatives. Machine learning (ML) algorithms can analyze large datasets of existing compounds to build models that predict the biological activity, toxicity, and physicochemical properties of novel, unsynthesized molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical relationships between the chemical structure and biological activity, providing insights into the key features required for potency. nih.gov Computational methods like Density Functional Theory (DFT) can be used to calculate electronic properties such as the HOMO-LUMO energy gap, which helps in understanding the reactivity and stability of different derivatives. mdpi.comresearchgate.net
| Computational Technique | Application in Benzothiazole-Aniline Research | Predicted Parameters |
| Machine Learning (ML) | Predict photophysical properties and bioactivity of new derivatives. nih.gov | Maximum absorption/emission, quantum yield, IC50 values. |
| QSAR | Establish relationships between structural features and biological activity. nih.gov | Anticancer potency, antimicrobial activity. |
| Molecular Docking | Simulate binding of ligands to protein targets. nih.govresearchgate.net | Binding energy, binding pose, key interactions. |
| DFT Calculations | Analyze electronic structure and reactivity. mdpi.com | HOMO-LUMO gap, charge distribution, molecular electrostatic potential. |
By employing AI and predictive modeling, researchers can prioritize the synthesis of the most promising candidates, reducing the time and cost associated with drug discovery and materials development. These computational tools allow for a more focused and hypothesis-driven approach to exploring the vast chemical space surrounding the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 5-(benzo[d]thiazol-2-yl)-2-methoxyaniline derivatives, and how are intermediates characterized?
The synthesis typically involves refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours to form thiourea intermediates, followed by cyclization with formaldehyde and HCl or methylamine to yield oxadiazinane or triazinane derivatives . Characterization relies on / NMR, HRMS, and TLC monitoring. For example, 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea achieved 79% yield after recrystallization from ethanol .
Q. How can spectroscopic methods validate the structural integrity of this compound?
UV-vis and fluorescence spectroscopy in PBS-buffered solutions (ACN:HO, pH 7.2) are effective for analyzing electronic transitions and photophysical properties. For related benzothiazole derivatives, absorption/emission studies confirmed π→π* transitions and solvatochromic effects, which are critical for validating conjugation systems .
Q. What purification techniques ensure high yields and purity?
Recrystallization from ethanol or methanol is standard for thiourea intermediates, yielding >75% purity. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for complex mixtures, as demonstrated in the isolation of oxadiazinane derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the aryl group) influence antimicrobial activity?
Substituents like p-Cl or o-CH on the aryl ring enhance activity against Staphylococcus aureus. For example, compound 3b (p-Cl-substituted) showed inhibition comparable to tetracycline (19 mm zone of inhibition), while 4d (o-CH) exhibited 15 mm activity . Hydrophobic groups improve membrane penetration, whereas electron-withdrawing groups stabilize charge-transfer interactions with bacterial targets.
Q. How can computational methods predict the photophysical or electronic properties of this compound?
Density functional theory (DFT) simulations, such as those using the Colle-Salvetti correlation-energy functional, model HOMO-LUMO gaps and excited-state dynamics. A study on a similar benzothiazole-carbazole hybrid revealed a 3.2 eV bandgap and intramolecular charge transfer (ICT) behavior, validated via time-dependent DFT .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Cross-validate SAR using dose-response assays (e.g., MIC values) alongside computational docking. For instance, 3c (p-CH) showed moderate activity (11 mm), but molecular docking may reveal steric hindrance limiting target binding. Pairing experimental IC data with ADMET predictions helps prioritize derivatives for optimization .
Q. How does continuous flow chemistry improve synthesis scalability?
Multistep reactions (e.g., Hantzsch thiazole synthesis followed by Biginelli cyclization) in flow systems reduce reaction times from hours to minutes and improve yields by 15–20%. A case study using a Syrris AFRICA® system achieved 85% yield for a thiazole-dihydropyrimidinone analog without intermediate isolation .
Methodological Considerations
Q. What analytical workflows are critical for resolving isomeric impurities?
Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol gradients to separate enantiomers. For diastereomers, - NOESY NMR can identify spatial proximity of substituents, as applied to oxadiazinane regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
